2-{1-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]-1H-pyrazol-3-yl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
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Overview
Description
2-{1-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]-1H-pyrazol-3-yl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex heterocyclic compound. It features multiple nitrogen-rich rings, making it a subject of interest in various fields of research, particularly in energetic materials and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]-1H-pyrazol-3-yl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step reactions. One common approach includes the reaction of 1-amino-3-nitro-1H-1,2,4-triazole with 2,2,2-trifluoro-N-(4-nitrosofurazan-3-yl)acetamide in the presence of dibromisocyanuric acid . This is followed by the removal of the trifluoroacetyl protecting group to afford aminofurazan, which is then transformed into the desired compound through further functional group modifications.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods for this compound are not widely documented, but they would likely follow similar principles to those used in laboratory synthesis, scaled up for larger production volumes.
Chemical Reactions Analysis
Types of Reactions
2-{1-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]-1H-pyrazol-3-yl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the triazole and pyrazole rings.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or nitric acid.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield corresponding amines, while substitution reactions could introduce various functional groups into the molecule.
Scientific Research Applications
2-{1-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]-1H-pyrazol-3-yl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine has several scientific research applications:
Energetic Materials: Due to its nitrogen-rich structure, it is studied for use in high-energy materials such as explosives and propellants.
Pharmaceuticals: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Material Science: Its stability and energetic properties make it useful in developing new materials with specific mechanical and thermal properties.
Mechanism of Action
The mechanism of action for 2-{1-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]-1H-pyrazol-3-yl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine depends on its application:
Energetic Materials: The compound releases energy through rapid decomposition, which is facilitated by the breaking of nitrogen-nitrogen bonds and the formation of stable gases.
Pharmaceuticals: It may interact with specific molecular targets such as enzymes or receptors, inhibiting or activating their function. The exact pathways would depend on the specific biological target.
Comparison with Similar Compounds
Similar Compounds
1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine: Another nitrogen-rich compound with similar energetic properties.
3,5-Bis(3,4-diamino-1,2,4-triazole)-1H-pyrazole: Known for its thermal stability and energetic performance.
Uniqueness
2-{1-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]-1H-pyrazol-3-yl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is unique due to its combination of multiple nitrogen-rich rings, which provides a balance of stability and high energy release. This makes it particularly valuable in applications requiring both high energy and stability.
Properties
Molecular Formula |
C12H8N12O2 |
---|---|
Molecular Weight |
352.27 g/mol |
IUPAC Name |
4-[1-[(3-nitro-1,2,4-triazol-1-yl)methyl]pyrazol-3-yl]-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C12H8N12O2/c25-24(26)12-14-4-22(20-12)6-21-2-1-8(18-21)10-16-11-7-3-15-17-9(7)13-5-23(11)19-10/h1-5H,6H2,(H,15,17) |
InChI Key |
GWTVQYDJHHDZMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1C2=NN3C=NC4=C(C3=N2)C=NN4)CN5C=NC(=N5)[N+](=O)[O-] |
Origin of Product |
United States |
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